![molecular formula C18H17N5O2 B2619450 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537002-45-2](/img/structure/B2619450.png)
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been a target for cancer treatment .
Mode of Action
Related compounds have shown inhibitory activity against cdk2 . They bind to the active site of the enzyme, preventing its interaction with cyclin A2, thus inhibiting the progression of the cell cycle .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemische Analyse
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is known that triazolopyrimidines can inhibit CDK2, a key regulator of cell cycle progression .
Metabolic Pathways
Triazolopyrimidines are known to be involved in purine biochemical reactions .
Biologische Aktivität
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused with a pyrimidine ring. Its molecular formula is C19H19N5O2 with a molecular weight of 381.5 g/mol. The structure includes various substituents that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₅O₂ |
Molecular Weight | 381.5 g/mol |
CAS Number | 941947-46-2 |
Antiviral Properties
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral activity. Specifically, compounds similar to this compound have shown effectiveness against various viruses such as influenza and HIV. A study demonstrated that the compound inhibited the PA-PB1 interaction in influenza virus at non-toxic concentrations, highlighting its potential as an antiviral agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties. It has been shown to inhibit multiple cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. For instance, derivatives from the same scaffold have been reported to exhibit low μM IC50 values against CDK-2, indicating strong potential for further development as anticancer therapeutics .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : The compound's mechanism involves disrupting viral protein interactions necessary for replication.
- CDK Inhibition : By competing at the ATP-binding site of CDKs, it can modulate cell cycle progression and induce apoptosis in cancer cells.
Study on Influenza Virus
In a recent study focusing on influenza virus inhibition, derivatives of the compound were synthesized and tested for their ability to disrupt PA-PB1 complex formation. The results indicated that certain modifications led to enhanced antiviral activity with lower cytotoxicity .
Anticancer Efficacy Evaluation
Another study evaluated the anticancer potential of the compound against various cancer cell lines. The results showed that it effectively inhibited cell growth at concentrations that did not affect normal cells significantly. This selectivity is crucial for developing safer cancer therapies .
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 µM |
Escherichia coli | 0.21 µM |
Staphylococcus aureus | 0.45 µM |
Bacillus subtilis | 0.50 µM |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
2. Anticancer Potential
Compounds with similar structures have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. The inhibition of CDK2 can affect the transition from the G1 phase to the S phase of the cell cycle, potentially leading to reduced proliferation of cancer cells .
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds in this class may exhibit favorable absorption and distribution characteristics. Further research is needed to fully elucidate their pharmacokinetic profiles and potential therapeutic windows.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The researchers found that modifications to the structure could enhance potency and selectivity against specific pathogens.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results showed significant decreases in cell viability at concentrations correlating with CDK2 inhibition.
Eigenschaften
IUPAC Name |
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-8-9-14(25-11)16-15(12(2)21-18-19-10-20-23(16)18)17(24)22-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOPRQKGVOAUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.